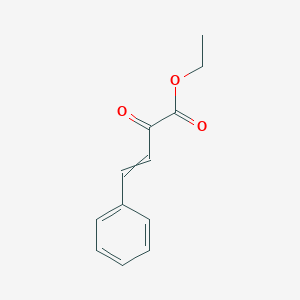
Ethyl benzalpyruvate
Übersicht
Beschreibung
Ethyl benzalpyruvate is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Reduction Reactions
Ethyl pyruvate undergoes selective reduction depending on the reagent:
| Reagent | Product | Conditions |
|---|---|---|
| NaBH₄ | Ethyl lactate (retains ester) | Room temperature, ethanol |
| LiAlH₄ | 1,2-propanediol (full reduction) | Anhydrous ether, 0°C |
Oxidation with H₂O₂
Pyruvate reacts with hydrogen peroxide via a transition intermediate (Fig. 1), producing acetate, CO₂, and water :
-
Inhibition : Ethyl pyruvate’s ester group blocks CO₂ release, preventing this pathway unless hydrolyzed .
Catalytic Hydrogenation
Ethyl pyruvate undergoes enantioselective hydrogenation using Pt/SiO₂ catalysts modified with cinchonidine:
-
Selectivity : Up to 85% enantiomeric excess (ee) for (R)-ethyl lactate .
-
Rate enhancement : Tin additives increase hydrogenation rate but reduce ee beyond a critical concentration .
Biological Reactivity
-
Trypanocidal activity : Ethyl pyruvate inhibits Trypanosoma brucei pyruvate kinase (Ki = 0.8 mM) via competitive binding at the ATP site .
-
Anti-inflammatory effects : Chelates Ca²⁺ in Ringer’s solution, stabilizing the compound and modulating redox pathways .
Hypothetical Reactivity of Ethyl Benzalpyruvate
While no direct data exists for this compound, analogous reactions can be inferred:
-
Condensation : A benzal group (C₆H₅CH=) could form via aldol condensation between ethyl pyruvate and benzaldehyde under basic conditions.
-
Oxidation : The α,β-unsaturated ketone moiety may undergo epoxidation or dihydroxylation with peracids or OsO₄.
-
Reduction : Selective reduction of the ketone or ester group using NaBH₄/LiAlH₄, similar to ethyl pyruvate.
Data Gaps and Limitations
-
No peer-reviewed studies specifically address this compound.
-
Predicted reactivity assumes structural similarity to ethyl pyruvate, which may not hold for benzal derivatives.
Eigenschaften
CAS-Nummer |
17451-20-6 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
ethyl 2-oxo-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
JROXCHHVHPOBHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













